molecular formula C16H15N5O3S2 B4592117 N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B4592117
M. Wt: 389.5 g/mol
InChI Key: GMWVOYQUKYWYGM-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C16H15N5O3S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.06163170 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Non-Linear Optical Materials

Mahalakshmi, Upadhyaya, and Row (2002) discussed the crystallization and characterization of N-(3-nitro­phenyl)­acet­amide, an organic compound with potential non-linear optical material applications. This compound crystallizes in a specific system with unique molecular arrangements, suggesting that similar nitrophenyl-acetamide derivatives could have applications in non-linear optics or materials science (Mahalakshmi, Upadhyaya, & Row, 2002).

Anticancer Activity of Thiazole Derivatives

Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, studying their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating the potential therapeutic value of similar acetamide derivatives in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Photoreactions of Flutamide

Watanabe, Fukuyoshi, and Oda (2015) explored the photoreactions of flutamide, highlighting different photoreactions in various solvents. This study underlines the importance of understanding the photostability and photodegradation pathways of pharmaceutical compounds, which could be relevant for the stability studies of similar acetamide derivatives (Watanabe, Fukuyoshi, & Oda, 2015).

Solvatochromism and Hydrogen Bonding

Krivoruchka et al. (2004) reported on the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide, emphasizing the effect of bifurcate hydrogen bond on its IR spectrum and dipole moment in solution. This work provides insights into how solvent interactions can influence the physical properties of nitrophenyl acetamides, potentially impacting their applications in various scientific fields (Krivoruchka et al., 2004).

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-10-5-6-11(8-12(10)21(23)24)17-14(22)9-26-16-19-18-15(20(16)2)13-4-3-7-25-13/h3-8H,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWVOYQUKYWYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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